molecular formula C12H14N2O5S B5707602 N-(4-ethoxyphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine

N-(4-ethoxyphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine

Cat. No.: B5707602
M. Wt: 298.32 g/mol
InChI Key: ZDUVTLVWULIOLG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of an ethoxyphenyl group, a nitro group, and a dihydrothiophen-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxyaniline with a nitro-substituted thiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-2-19-10-5-3-9(4-6-10)13-11-7-20(17,18)8-12(11)14(15)16/h3-6,13H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUVTLVWULIOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(CS(=O)(=O)C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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